An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2-methylquinoline-4-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2-methylquinoline-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxy-2-methylquinoline-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established scientific principles to offer robust predictions and detailed analytical protocols. Our approach is grounded in providing not just data, but the scientific rationale behind it, empowering researchers to understand, synthesize, and characterize this promising scaffold.
The quinoline ring is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The specific substitutions of a methoxy group at the 3-position, a methyl group at the 2-position, and a carbonitrile at the 4-position of the quinoline core in 3-Methoxy-2-methylquinoline-4-carbonitrile are anticipated to modulate its electronic and steric properties, thereby influencing its biological activity and pharmacokinetic profile.
I. Molecular Structure and Chemical Identity
A foundational understanding of a compound's physicochemical nature begins with its precise chemical identity.
Chemical Structure
Caption: 2D structure of 3-Methoxy-2-methylquinoline-4-carbonitrile.
Key Identifiers
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₀N₂O | Calculated |
| Molecular Weight | 210.23 g/mol | Calculated |
| Canonical SMILES | COC1=C(C#N)C(=C2C=CC=CC2=N1)C | Predicted |
| InChI Key | Predicted: VEXLSUWIMMFZSA-UHFFFAOYSA-N | Predicted |
| CAS Number | Not assigned | - |
II. Predicted Physicochemical Properties
The following properties are predicted based on the analysis of structurally similar compounds and computational models. These values provide a strong starting point for experimental design.
| Property | Predicted Value | Rationale and Comparative Data |
| Melting Point (°C) | 140 - 160 | The melting point of 6-Methoxy-3-methyl-4-phenylquinoline is reported as 78-79 °C.[1] The presence of the polar carbonitrile group is expected to increase crystal lattice energy, leading to a higher melting point. 3-Methylisoquinoline has a melting point of 63-65 °C.[2] |
| Boiling Point (°C) | > 350 | High molecular weight and polarity suggest a high boiling point. For comparison, 3,4-dihydro-7-methoxyisoquinoline has a boiling point of 292.6 °C at 760 mmHg.[3] |
| LogP | ~2.5 - 3.5 | The presence of the methoxy and methyl groups contributes to lipophilicity, while the nitrogen atoms and the carbonitrile group increase polarity. The predicted LogP for the related 4-Methoxyquinoline-2-carbonitrile is 2.11.[4] |
| pKa (of the quinoline nitrogen) | 3.0 - 4.5 | The pKa of quinoline is 4.9.[5] The electron-withdrawing nature of the cyano group at the 4-position is expected to decrease the basicity of the quinoline nitrogen. Methods for predicting pKa values for drug-like molecules are well-established.[6][7] |
III. Synthesis and Purification
The synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile can be approached through established methodologies for quinoline ring formation. A plausible synthetic route is a modification of the Friedländer annulation or a multicomponent reaction.
Proposed Synthetic Pathway
A one-pot multicomponent reaction is a highly efficient method for the synthesis of substituted quinolines.[8] This approach offers advantages in terms of atom economy and reduced reaction times.
Caption: Proposed one-pot synthesis of the target compound.
Experimental Protocol: Synthesis
Objective: To synthesize 3-Methoxy-2-methylquinoline-4-carbonitrile via a one-pot multicomponent reaction.
Materials:
-
2-Aminoacetophenone
-
Malononitrile
-
Trimethyl orthoacetate
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-aminoacetophenone (1 equivalent) in toluene, add malononitrile (1.1 equivalents) and trimethyl orthoacetate (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by NMR, IR, and mass spectrometry.
IV. Spectroscopic Characterization
The following sections detail the predicted spectroscopic data for 3-Methoxy-2-methylquinoline-4-carbonitrile, based on the analysis of similar structures.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for structural elucidation. The predicted chemical shifts are based on the known effects of substituents on the quinoline ring system.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.2 | d | 1H | H-5 | Aromatic proton deshielded by the ring current and proximity to the heterocyclic ring. |
| ~ 7.8 - 8.0 | d | 1H | H-8 | Aromatic proton deshielded by the ring current. |
| ~ 7.6 - 7.8 | t | 1H | H-7 | Aromatic proton showing coupling to adjacent protons. |
| ~ 7.4 - 7.6 | t | 1H | H-6 | Aromatic proton showing coupling to adjacent protons. |
| ~ 4.1 | s | 3H | -OCH₃ | Singlet for the methoxy group protons. |
| ~ 2.8 | s | 3H | -CH₃ | Singlet for the methyl group protons at the 2-position. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 | C-3 | Carbon attached to the electron-donating methoxy group. |
| ~ 155 | C-2 | Carbon bearing the methyl group. |
| ~ 148 | C-8a | Quaternary carbon at the ring junction. |
| ~ 132 | C-7 | Aromatic CH. |
| ~ 129 | C-5 | Aromatic CH. |
| ~ 128 | C-6 | Aromatic CH. |
| ~ 125 | C-8 | Aromatic CH. |
| ~ 122 | C-4a | Quaternary carbon at the ring junction. |
| ~ 116 | -C≡N | Carbonitrile carbon. |
| ~ 105 | C-4 | Carbon attached to the electron-withdrawing cyano group. |
| ~ 60 | -OCH₃ | Methoxy carbon. |
| ~ 25 | -CH₃ | Methyl carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted FT-IR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 2220 | Strong, Sharp | C≡N stretch | The carbon-nitrogen triple bond of the nitrile group gives a characteristic strong and sharp absorption in this region.[9] |
| ~ 1600, 1570, 1500 | Medium-Strong | C=C and C=N stretching | Aromatic ring and quinoline C=C and C=N bond vibrations.[10] |
| ~ 1250 | Strong | C-O stretch (aryl ether) | Asymmetric C-O-C stretching of the methoxy group. |
| ~ 3050 | Medium | Aromatic C-H stretch | C-H stretching vibrations of the quinoline ring protons. |
| ~ 2950 | Medium | Aliphatic C-H stretch | C-H stretching vibrations of the methyl and methoxy groups. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 210, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (CH₃) from the methoxy group to give a fragment at m/z = 195.
-
Loss of carbon monoxide (CO) from the ring system.
-
Fragmentation of the quinoline ring system, leading to characteristic smaller fragments. The fragmentation of isoquinoline alkaloids often involves the loss of substituents and cleavage of the heterocyclic ring.[11]
-
V. Solubility and Stability
Understanding the solubility and stability of a compound is critical for its handling, formulation, and biological testing.
Solubility Profile
The solubility of 3-Methoxy-2-methylquinoline-4-carbonitrile is predicted to be low in water and higher in common organic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Poorly soluble | The predominantly aromatic and hydrocarbon structure limits aqueous solubility. |
| Ethanol | Soluble | Ethanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the compound.[12] |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a polar aprotic solvent that is an excellent solvent for a wide range of organic compounds.[13][14] |
| Dichloromethane (DCM) | Soluble | A common aprotic solvent for organic compounds. |
| Hexane | Sparingly Soluble | The polarity of the nitrile and methoxy groups and the nitrogen heterocycle will limit solubility in nonpolar solvents. |
Stability
Quinoline derivatives are generally stable compounds.[15] 3-Methoxy-2-methylquinoline-4-carbonitrile is expected to be stable under standard laboratory conditions (room temperature, protected from light). Stability studies should be conducted to determine its shelf-life in both solid form and in solution.
VI. Experimental Protocols for Physicochemical Characterization
To experimentally validate the predicted properties, the following standard protocols are recommended.
Determination of Melting Point
Principle: The melting point is a key indicator of purity. A sharp melting range suggests a pure compound.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Finely powder a small amount of the dry sample.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
Determination of Solubility
Principle: The equilibrium solubility is determined by creating a saturated solution and quantifying the concentration of the dissolved solute.
Apparatus:
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the compound to a known volume of the desired solvent in a vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent and analyze the concentration using a validated HPLC or UV-Vis method against a standard curve.
Caption: Workflow for experimental solubility determination.
Determination of pKa
Principle: The pKa can be determined by potentiometric titration or by UV-Vis spectrophotometry as a function of pH.
Apparatus:
-
pH meter
-
Autotitrator or burette
-
UV-Vis spectrophotometer
-
Constant temperature bath
Procedure (Spectrophotometric Method):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
Prepare a series of buffers with a range of known pH values.
-
Add a small, constant amount of the stock solution to each buffer.
-
Record the UV-Vis spectrum for each solution.
-
Plot the absorbance at a wavelength where the protonated and deprotonated species have different absorbances versus the pH.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve.
VII. Conclusion
3-Methoxy-2-methylquinoline-4-carbonitrile is a compound with significant potential in drug discovery, warranting a thorough investigation of its physicochemical properties. This guide has provided a detailed, albeit largely predictive, overview of these properties, grounded in the established chemistry of quinoline derivatives. The proposed synthetic route and the comprehensive analytical protocols offer a clear path for researchers to synthesize, purify, and fully characterize this molecule. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community, facilitating further research into the therapeutic applications of this and related quinoline-based compounds.
VIII. References
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Retrieved February 15, 2026, from [Link]
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2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (2021). MDPI. Retrieved February 15, 2026, from [Link]
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Article. (n.d.). SciELO. Retrieved February 15, 2026, from [Link]
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hil5_sln.html. (n.d.). Retrieved February 15, 2026, from [Link]
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Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. (2017). ACS Publications. Retrieved February 15, 2026, from [Link]
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Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PMC. Retrieved February 15, 2026, from [Link]
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Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Retrieved February 15, 2026, from [Link]
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A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
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Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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2-(4-Methylphenyl)quinoline-4-carboxylic acid. (2012). PMC. Retrieved February 15, 2026, from [Link]
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4-hydroxy-5,7-dimethoxy-3-quinolinecarbonitrile. (n.d.). ChemSynthesis. Retrieved February 15, 2026, from [Link]
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Solubility of drugs in ethanol and dmso. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Observed and calculated FT-IR spectra of 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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(PDF) An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Retrieved February 15, 2026, from [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved February 15, 2026, from [Link]
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Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
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20.7 Chemistry of Nitriles. (n.d.). OpenStax. Retrieved February 15, 2026, from [Link]
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Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PubMed. Retrieved February 15, 2026, from [Link]
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Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. (n.d.). Retrieved February 15, 2026, from [Link]
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